molecular formula C16H9N3O3S B2828365 2-(5-Nitro-1-benzothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole CAS No. 477847-60-2

2-(5-Nitro-1-benzothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole

Cat. No. B2828365
CAS RN: 477847-60-2
M. Wt: 323.33
InChI Key: WLECJMXZRVZJAZ-UHFFFAOYSA-N
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Description

The compound “2-(5-Nitro-1-benzothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .

Scientific Research Applications

Mesogenic Materials

Research on mesogenic materials based on 1,3,4-oxadiazole derivatives, such as those related to "2-(5-Nitro-1-benzothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole", has demonstrated their utility in creating new types of liquid crystal substances. These compounds, identified through synthesis and characterisation efforts, show different liquid crystalline mesophases affected by the presence of nitro groups and alkoxy terminal chains. Their mesomorphic properties highlight the potential for advanced applications in displays and optical devices (Abboud et al., 2017).

Corrosion Inhibition

Oxadiazole derivatives have been studied for their corrosion inhibition properties, particularly in protecting mild steel in acidic environments. These compounds, including variants of the oxadiazole molecule, exhibit high inhibition efficiency through electrochemical and surface analysis methods, suggesting their importance in industrial applications to prolong the life of metals in corrosive conditions (Kalia et al., 2020).

Pharmaceutical Applications

In the pharmaceutical domain, oxadiazole derivatives have been explored for their potential in treating various diseases. Their structural versatility allows for the development of compounds with significant anti-diabetic, anti-inflammatory, and anticancer activities. For instance, studies have found that incorporating oxadiazole rings can enhance the binding affinity of ligands, offering a novel approach to diabetes treatment and potentially aiding in the management of related complications (Mohammad et al., 2022). Additionally, oxadiazole-containing compounds have shown promising results as apoptosis inducers and potential anticancer agents, highlighting their relevance in developing new therapeutic strategies against cancer (Zhang et al., 2005).

Antimicrobial Activity

The synthesis of new 2-substituted benzothiazole derivatives has revealed their antimicrobial potential. These compounds have been tested against various bacterial strains, displaying significant activity, which underscores their potential in developing new antibiotics to combat resistant microbial strains (Rajeeva et al., 2009).

Future Directions

The future directions for research on “2-(5-Nitro-1-benzothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole” could include investigating its potential biological activities, developing new synthesis methods, and studying its reactivity in various chemical reactions .

properties

IUPAC Name

2-(5-nitro-1-benzothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N3O3S/c20-19(21)12-6-7-13-11(8-12)9-14(23-13)16-18-17-15(22-16)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLECJMXZRVZJAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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